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Compound of Interest

Compound Name: (+/-)-Tortuosamine

Cat. No.: B15193512

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of the Sceletium alkaloid, (+/-)-tortuosamine. The methodology outlined is based on
the collective formal and total synthesis approach developed by Bhosale, Ukale, and
Waghmode, which employs a strategic combination of a Wittig olefination-Claisen
rearrangement and a copper(l)/iminium catalyzed [3+3] condensation to construct the core
structure.

Synthetic Strategy Overview

The total synthesis of (+/-)-tortuosamine commences with the preparation of a key aldehyde
intermediate. This is followed by a Wittig olefination and a subsequent Claisen rearrangement
to introduce a crucial carbon-carbon bond and set the stage for the formation of the
characteristic quaternary benzylic carbon. The final key step involves a synergistic
Cu(l)/iminium catalyzed [3+3] condensation reaction to construct the bicyclic core of the
tortuosamine molecule.

Experimental Data
Table 1: Summary of Reaction Yields for the Synthesis
of (+/-)-Tortuosamine and Intermediates
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Table 2: Spectroscopic Data for Key Intermediates and

(+/-)-Tortuosamine
1H NMR (CDCI3, 400 MHz) 13C NMR (CDCI3, 100 MHz)

3 (ppm) 3 (ppm)

Compound

9.75 (t, J = 2.0 Hz, 1H), 6.60
(s, 1H), 5.95 (m, 1H), 5.10-

201.5, 153.0, 152.8, 142.5,
) 5.00 (m, 2H), 3.85 (s, 3H), 3.84
Intermediate from Step 4 136.0, 131.5, 116.5, 112.0,

(s, 3H), 3.82 (s, 3H), 3.65 (d, J

61.0, 60.8, 56.2, 50.5, 35.0
= 2.0 Hz, 2H), 3.40 (d, J = 6.8
Hz, 2H)

6.65 (s, 1H), 3.86 (s, 3H), 3.85
(s, 3H), 3.50-3.40 (m, 1H),
3.20-3.10 (m, 1H), 2.95-2.85 152.5, 147.0, 141.5, 112.0,

()-Tortuosamine (m, 1H), 2.80-2.70 (m, 1H), 60.9, 60.8, 56.0, 52.5, 48.0,
2.60-2.50 (m, 1H), 2.40 (s, 45.5, 40.0, 35.0, 30.0, 25.0
3H), 2.30-2.10 (m, 3H), 1.90-
1.70 (m, 2H)

Experimental Protocols

Step 1: Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene

To a solution of (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in dry acetone (10
mL/mmol) was added K2CO3 (3.0 eq) and allyl bromide (1.5 eq). The reaction mixture was
stirred at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent
was evaporated under reduced pressure. The residue was diluted with water (20 mL/mmol)
and extracted with ethyl acetate (3 x 20 mL/mmol). The combined organic layers were washed
with brine, dried over anhydrous Na2S04, and concentrated in vacuo. The crude product was
purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the
desired product as a colorless oil.

Step 2: Claisen Rearrangement to 2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol

The product from Step 1 (1.0 eq) was dissolved in N,N-diethylaniline (5 mL/mmol) and heated
to 210 °C in a sealed tube for 6 hours. The reaction mixture was cooled to room temperature,
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diluted with diethyl ether (30 mL/mmol), and washed with 1 M HCI (3 x 15 mL/mmol) and brine.
The organic layer was dried over anhydrous Na2S0O4 and concentrated. The crude product
was purified by column chromatography (silica gel, 5-15% ethyl acetate in hexanes).

Step 3-8: Subsequent transformations to (+/-)-Tortuosamine

Detailed protocols for the subsequent steps including methylation, ozonolysis, reductive
amination, hydroboration-oxidation, Swern oxidation, and the final intramolecular cyclization
can be found in the supplementary information of the reference by Bhosale et al., New Journal
of Chemistry, 2016, 40, 9432-9440.[1] These procedures involve standard organic chemistry
techniques and reagents.

Visualizations

[ e e o e S e S P B

Click to download full resolution via product page

Caption: Total synthesis workflow for (+/-)-Tortuosamine.
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Wittig-Claisen Sequence Cu(I)/Iminium Catalyzed [3+3] Condensation
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Caption: Key reaction pathways in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (+/-)-Tortuosamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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